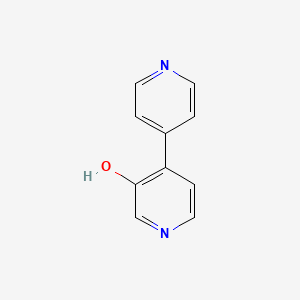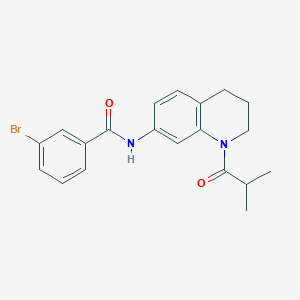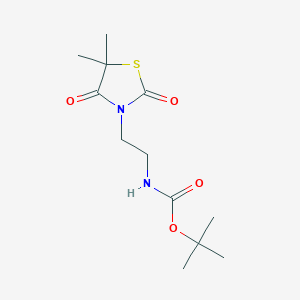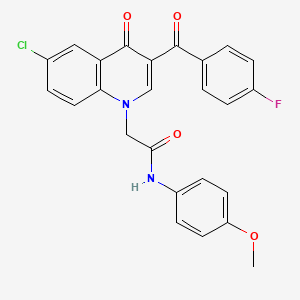![molecular formula C14H17F3N4O2S B2765830 3-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile CAS No. 2261212-77-3](/img/structure/B2765830.png)
3-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile” appears to contain several functional groups. It has a piperazine ring, which is a common feature in many pharmaceutical drugs. The trifluoroethyl group is a type of alkyl group that contains fluorine atoms, which can greatly influence the compound’s properties. The sulfonyl group is a sulfur-containing group often found in some antibiotics and other drugs. The pyridine ring is a basic aromatic ring structure found in many important compounds, including some B vitamins and many drugs. The carbonitrile group (-C≡N) is a functional group present in many synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely complex. The presence of a piperazine ring, a trifluoroethyl group, a sulfonyl group, a pyridine ring, and a carbonitrile group means that the molecule may have multiple reactive sites. The electron-withdrawing nature of the trifluoroethyl and carbonitrile groups could make the molecule polar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperazine ring might undergo reactions at the nitrogen atoms, the trifluoroethyl group could participate in nucleophilic substitution reactions, and the carbonitrile group might be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the trifluoroethyl group could increase the compound’s stability and lipophilicity .Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O2S/c1-13(2)9-20(10-14(15,16)17)6-7-21(13)24(22,23)12-4-3-5-19-11(12)8-18/h3-5H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQQYLRHJCNRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1S(=O)(=O)C2=C(N=CC=C2)C#N)CC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2765753.png)

![2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2765755.png)



![Ethyl 4-oxo-4-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)butanoate](/img/structure/B2765761.png)


![(3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2765767.png)
![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2765770.png)